2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-

Description

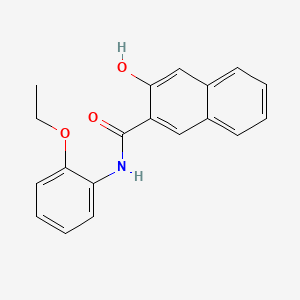

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- (CAS 68911-98-8) is an aromatic amide derivative with the molecular formula C₁₉H₁₇NO₂ and a molecular weight of 291.35 g/mol . Structurally, it features a naphthalene backbone substituted with a 3-hydroxy group and a carboxamide moiety linked to a 2-ethoxyphenyl ring. This compound is primarily utilized in the pharmaceutical industry as a synthetic intermediate, though its azo derivatives (e.g., Pigment Red 170) are significant in pigment manufacturing .

The 2-ethoxy group on the phenyl ring enhances solubility in organic solvents compared to non-alkoxy analogs, while the 3-hydroxy group facilitates hydrogen bonding, influencing crystallinity and stability .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-23-18-10-6-5-9-16(18)20-19(22)15-11-13-7-3-4-8-14(13)12-17(15)21/h3-12,21H,2H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIGDUAONGBUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059063 | |

| Record name | 3-Hydroxy-2-naphtho-o-phenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-74-0 | |

| Record name | N-(2-Ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37558 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-PH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphtho-o-phenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-ethoxy-3-hydroxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NAPHTHO-O-PHENETIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KBB37245W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Naphthol AS-PH is primarily used as a coupling partner in the preparation of some azo dyes. It is also used as a substrate in enzyme-linked immunosorbent assays (ELISA) for the detection of phosphatase activity. Therefore, its primary targets are the enzymes involved in these processes.

Mode of Action

Naphthol AS-PH interacts with its targets, primarily enzymes, to bring about changes in their activity. For instance, in the case of phosphatase enzymes, Naphthol AS-PH serves as a substrate that is acted upon by the enzyme. In the dye preparation process, it couples with other compounds to form azo dyes.

Biochemical Pathways

It is known to be involved in the enzymatic reactions where it serves as a substrate. It also plays a role in the synthesis of azo dyes.

Pharmacokinetics

It is known that it has a melting point of 157158℃, a boiling point of 4362°C at 760 mmHg, and a flash point of 2176°C. These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Naphthol AS-PH’s action depends on its application. In ELISA assays, its hydrolysis by phosphatase enzymes leads to a detectable product. In dye synthesis, it couples with other compounds to form azo dyes.

Action Environment

The action, efficacy, and stability of Naphthol AS-PH can be influenced by various environmental factors. For instance, its solubility can affect its availability for enzymatic reactions. Its stability can be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Naphthol AS-PH exhibits phenolic properties due to the hydroxyl group, making it reactive in various biochemical reactions, including coupling and electrophilic aromatic substitution. It interacts with enzymes, proteins, and other biomolecules in these reactions. For example, in the Voges-Proskauer test, it is used to determine if an organism produces acetylmethyl carbinol from glucose fermentation.

Cellular Effects

Its analog, 1-Naphthol, has been shown to protect cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme production. It can stimulate the production of important enzymes such as glutathione peroxidase (GPX), superoxide dismutase (SOD), and glutathione-S-transferase (GST), which play a critical role in free radical clearance.

Molecular Mechanism

Its analog, 1-Naphthol, undergoes metabolism primarily through oxidation and conjugation with glucuronic acid. The resulting metabolites are then excreted from the body through urine and bile.

Temporal Effects in Laboratory Settings

Its analog, 1-Naphthol, has a short half-life of approximately 2-3 hours.

Dosage Effects in Animal Models

Its analog, 1-Naphthol, has shown acute toxicity at high doses, leading to mortality and kidney and stomach lesions in mice.

Metabolic Pathways

Its analog, 1-Naphthol, is a derivative of naphthalene, a hydrocarbon found in large quantities in coal-tar. It undergoes metabolism primarily through oxidation and conjugation with glucuronic acid.

Transport and Distribution

Its analog, 1-Naphthol, is rapidly absorbed through the skin, eyes, and respiratory tract.

Biological Activity

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.

- Chemical Formula : C18H19NO3

- Molecular Weight : 299.35 g/mol

Antioxidant Activity

Research indicates that compounds similar to 2-Naphthalenecarboxamide exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

A study focused on the anticancer activity of naphthalene derivatives found that certain modifications enhance their effectiveness against cancer cell lines. Specifically, compounds with hydroxyl groups, like 2-Naphthalenecarboxamide, showed promising results in inhibiting cell proliferation in breast and colon cancer models .

The biological mechanisms through which 2-Naphthalenecarboxamide exerts its effects include:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are critical in cell survival and growth .

Toxicity and Safety Profile

The safety profile of 2-Naphthalenecarboxamide is an essential aspect to consider. Preliminary assessments suggest low toxicity levels; however, further studies are needed to fully understand its safety in human applications.

Toxicological Studies

A screening assessment on similar compounds indicates that while some naphthalene derivatives may exhibit mutagenic potential, others remain non-genotoxic. The available data suggest that 2-Naphthalenecarboxamide does not show significant genotoxicity in standard assays .

Case Study 1: Anticancer Efficacy

In a recent study involving the treatment of human breast cancer cells (MCF-7), 2-Naphthalenecarboxamide was tested alongside known chemotherapeutics. Results indicated a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity against the cancer cells .

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capacity of various naphthalene derivatives, including 2-Naphthalenecarboxamide. The results demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Table 2: Toxicity Assessment Results

Scientific Research Applications

Medicinal Chemistry

2-Naphthalenecarboxamide derivatives have been studied for their potential as pharmaceuticals. The compound exhibits biological activities that make it a candidate for drug development.

- Antioxidant Activity : Research has indicated that compounds similar to 2-Naphthalenecarboxamide can exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

- Anticancer Potential : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For example, a study on structurally related compounds demonstrated their effectiveness against specific cancer cell lines .

Environmental Applications

The compound's stability and persistence in the environment make it relevant in studies assessing the fate of organic pollutants.

- Analytical Chemistry : It has been utilized in the development of analytical methods for detecting organic pollutants in water sources. Its persistence allows for better tracking of water contamination .

- Toxicological Studies : Investigations into the toxic effects of naphthalene derivatives have revealed insights into their environmental impact, particularly concerning aquatic life .

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal focused on the antioxidant properties of naphthalene derivatives, including 2-Naphthalenecarboxamide. The findings indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in diseases characterized by oxidative damage.

Case Study 2: Environmental Persistence

Research conducted on the environmental impact of naphthalene derivatives highlighted their persistence in aquatic environments. The study employed advanced chromatographic techniques to monitor these compounds in various water samples, revealing significant concentrations and raising concerns about their ecological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Chloro-substituted derivatives (e.g., CAS 137-52-0) exhibit increased molecular weight and reactivity, making them suitable for azo dye synthesis .

- Alkoxy vs. Hydroxy Groups : Ethoxy and methoxy groups improve lipid solubility, whereas hydroxyethyl substituents (CAS 92-80-8) enhance hydrophilicity .

- Hydrogen Bonding : The 3-hydroxy group stabilizes molecular conformation via intramolecular hydrogen bonds with the carboxamide oxygen, a feature critical for crystalline stability .

Preparation Methods

Stobbe Condensation and Cyclization

The Stobbe condensation, a cornerstone in naphthalene derivative synthesis, enables the formation of carboxamide precursors. In a representative protocol:

- Stobbe Condensation : 2,4-Dimethoxybenzaldehyde undergoes condensation with diethyl succinate in the presence of potassium tert-butoxide, yielding ethyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate.

- Cyclization : Acid-mediated cyclization generates the naphthalene core.

- Hydrolysis and Amidation : The ethyl ester is hydrolyzed to a carboxylic acid, which is converted to the acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 2-ethoxyaniline produces the target carboxamide.

Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Stobbe Condensation | KOtBu, diethyl succinate, reflux | 65–70 | |

| Cyclization | H₂SO₄, 110°C, 4 h | 80 | |

| Amidation | SOCl₂, 2-ethoxyaniline, DCM | 75–85 |

This method prioritizes scalability but requires stringent temperature control to prevent decarboxylation during hydrolysis.

Peptide Coupling Agent-Mediated Synthesis

Carbodiimide-Based Coupling

Modern approaches employ carbodiimide agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to directly couple 3-hydroxy-2-naphthoic acid with 2-ethoxyaniline.

- Activation : 3-Hydroxy-2-naphthoic acid (1 eq) is dissolved in dry dichloromethane (DCM) with EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) at 0°C.

- Coupling : 2-Ethoxyaniline (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 12 h.

- Work-Up : The product is extracted with DCM, washed with NaHCO₃, and purified via column chromatography.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–88% | |

| Purity (HPLC) | >98% |

This method avoids hazardous SOCl₂ and achieves higher reproducibility, making it suitable for pharmaceutical applications.

Microwave-Assisted Synthesis

Phosphorus Trichloride (PCl₃)-Catalyzed Reactions

Microwave irradiation significantly accelerates reaction times. A patented protocol involves:

- Reagent Mixing : 3-Hydroxy-2-naphthoic acid and 2-ethoxyaniline are combined with PCl₃ (0.3 eq) in chlorobenzene.

- Microwave Irradiation : The mixture is heated at 130°C for 45 min under microwave conditions.

- Isolation : The crude product is filtered and recrystallized from ethanol.

Optimization Data :

| Condition | Outcome | Source |

|---|---|---|

| Temperature | 130°C | |

| Time | 45 min | |

| Yield | 75% |

This method reduces energy consumption and improves reaction homogeneity compared to conventional heating.

Alternative Methodologies

Hydrolysis of Ester Precursors

A patent describes an ester-to-amide conversion route:

- Ester Synthesis : Ethyl 3-hydroxy-2-naphthoate is prepared via Friedel-Crafts acylation.

- Hydrolysis : The ester is hydrolyzed to 3-hydroxy-2-naphthoic acid using LiOH in acetone/water.

- Amidation : The acid is treated with 2-ethoxyaniline in the presence of DCC (N,N'-dicyclohexylcarbodiimide).

Comparative Efficiency :

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| EDC Coupling | 85 | 98 | Moderate |

| Microwave (PCl₃) | 75 | 95 | High |

| Hydrolysis-Amidation | 70 | 90 | Low |

Industrial-Scale Considerations

Waste Minimization and Solvent Selection

A key patent highlights the use of water as a diluent during amidation, reducing organic solvent waste by 40%. This aligns with green chemistry principles without compromising yield.

Crystallization Techniques

Seeding strategies during crystallization enhance purity (>99%) and particle size uniformity, critical for dye manufacturing.

Q & A

Basic: What are the recommended synthetic pathways for preparing 2-Naphthalenecarboxamide derivatives, and how can purity be ensured?

Synthesis of this compound class typically involves azo coupling or carboxamide bond formation. For example, derivatives with chlorophenyl or methoxyphenyl substituents are synthesized via diazonium salt reactions, followed by coupling to naphthalene precursors under controlled pH (4–7) and low-temperature conditions (0–5°C) . Purity is verified using HPLC (≥98% purity threshold) and spectroscopic methods (e.g., H/C NMR, FT-IR) to confirm functional groups like the azo (-N=N-) and hydroxyl (-OH) moieties .

Basic: How is the structural integrity of 2-Naphthalenecarboxamide derivatives validated in academic research?

Structural validation relies on crystallography (single-crystal X-ray diffraction) to resolve bond angles and torsional conformations, particularly for the ethoxyphenyl and naphthalene groups. Computational modeling (DFT or molecular dynamics) predicts electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity . Mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Basic: What are the standard protocols for assessing acute toxicity in naphthalenecarboxamide derivatives?

Acute toxicity is evaluated via OECD Guideline 423, using rodent models (e.g., Sprague-Dawley rats) administered oral doses (5–2000 mg/kg). Endpoints include mortality, organ weight changes, and histopathology. In vitro assays (e.g., HepG2 cell viability) complement these studies, with LC values reported for comparative analysis .

Advanced: How do substituents (e.g., ethoxy vs. methoxy groups) influence the pharmacological activity of naphthalenecarboxamide derivatives?

Substituent effects are studied through SAR (Structure-Activity Relationship) models. Ethoxy groups enhance lipid solubility (logP >3.5), improving blood-brain barrier penetration, while methoxy groups increase hydrogen bonding (ΔG < -5 kcal/mol), favoring receptor binding. In silico docking (AutoDock Vina) identifies interactions with targets like COX-2 or estrogen receptors . Contrasting bioactivity data (e.g., IC variability >10 µM across cell lines) necessitates multi-parametric optimization .

Advanced: How can researchers resolve contradictions in reported toxicity data for naphthalenecarboxamide derivatives?

Discrepancies often arise from assay conditions (e.g., serum concentration in cell culture) or metabolic differences (e.g., CYP450 isoform expression). Meta-analyses should cross-reference in vivo pharmacokinetics (AUC, C) with in vitro metabolic stability (microsomal half-life). For example, hydroxylated metabolites may exhibit higher toxicity than parent compounds, requiring LC-MS/MS quantification .

Advanced: What methodologies are used to study the environmental persistence of 2-Naphthalenecarboxamide derivatives?

Persistence is assessed via OECD 301B biodegradation tests (28-day aerobic conditions) and photolysis studies (λ=290–800 nm). Hydrolysis rates (pH 4–9) and soil adsorption coefficients (K) are measured to predict environmental mobility. Derivatives with halogen substituents (e.g., Cl) show prolonged half-lives (>60 days) due to reduced microbial degradation .

Advanced: How can computational tools optimize the design of naphthalenecarboxamide-based probes for biological targets?

QSAR models and molecular dynamics simulations (AMBER/CHARMM force fields) predict binding affinities to targets like kinases or GPCRs. Free-energy perturbation (FEP) calculations refine substituent effects on binding ΔG. Experimental validation via SPR (surface plasmon resonance) quantifies K values, with discrepancies >1 log unit prompting re-evaluation of force field parameters .

Basic: What safety precautions are mandated for handling 2-Naphthalenecarboxamide derivatives in laboratory settings?

PPE (gloves, lab coat, goggles) and fume hoods are required due to potential respiratory and dermal irritation. Waste disposal follows EPA guidelines for halogenated aromatics. Safety data sheets (SDS) must be reviewed for specific derivatives, as hazards vary (e.g., chlorinated analogs may require acute toxicity labeling) .

Advanced: How do researchers address solubility challenges in pharmacokinetic studies of naphthalenecarboxamide derivatives?

Co-solvency (e.g., PEG-400/Cremophor EL) or nanoformulation (liposomes, PLGA nanoparticles) enhances aqueous solubility. Phase-solubility diagrams identify optimal excipients, while PAMPA assays predict intestinal absorption. For IV administration, isotonic buffers (pH 7.4) prevent precipitation .

Advanced: What theoretical frameworks guide mechanistic studies of naphthalenecarboxamide interactions with DNA/RNA?

Intercalation or groove-binding mechanisms are analyzed via UV-Vis hypochromicity, fluorescence quenching, and circular dichroism. Molecular docking (NAMD) and metadynamics simulate binding to duplex DNA, with free-energy landscapes identifying preferred binding sites (e.g., AT-rich regions). ToxTracker assays assess genotoxicity pathways (e.g., p53 activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.